![molecular formula C16H14Cl2N2O2 B13821594 2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a synthetic organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups
Métodos De Preparación
The synthesis of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves the reaction of 3-chlorophenol with acetohydrazide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Análisis De Reacciones Químicas
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide can be compared with other chlorophenyl and chlorophenoxy derivatives, such as:
2-chlorophenol: Known for its use in the synthesis of pesticides and disinfectants.
4-chlorophenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.
2,4-dichlorophenoxyacetic acid: A widely used herbicide.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 2-(3-chlorophenoxy)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide.
Propiedades
Fórmula molecular |
C16H14Cl2N2O2 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-11(12-5-7-13(17)8-6-12)19-20-16(21)10-22-15-4-2-3-14(18)9-15/h2-9H,10H2,1H3,(H,20,21)/b19-11- |
Clave InChI |
LZJGOGQRNQUXCE-ODLFYWEKSA-N |
SMILES isomérico |
C/C(=N/NC(=O)COC1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(=NNC(=O)COC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


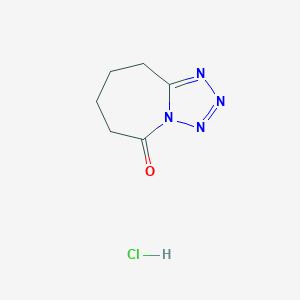
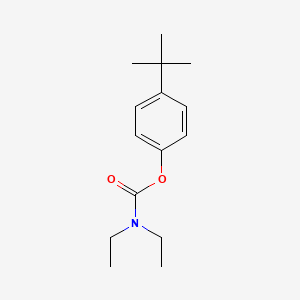
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
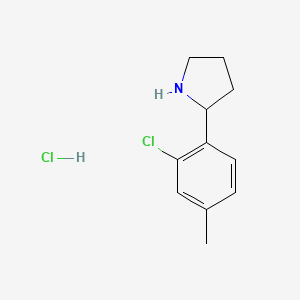
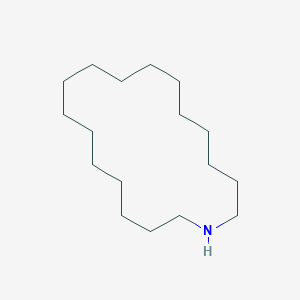
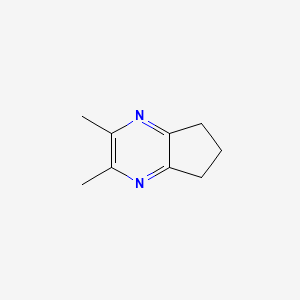
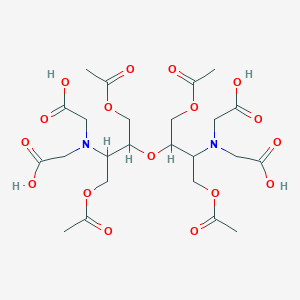

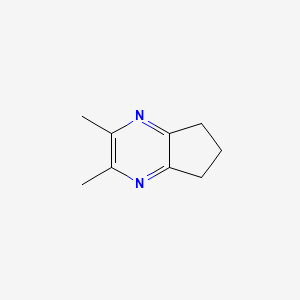
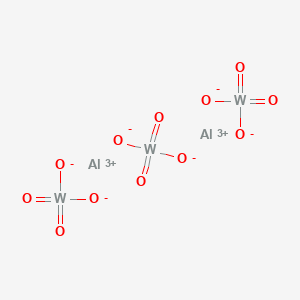
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)

